![molecular formula C23H26N2O5 B13617991 N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine CAS No. 823780-40-1](/img/structure/B13617991.png)
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation and deprotection. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It has applications in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is later removed under mild basic conditions to reveal the free amino group, allowing further peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .
Properties
CAS No. |
823780-40-1 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]acetic acid |
InChI |
InChI=1S/C23H26N2O5/c26-21(25-14-22(27)28)12-2-1-7-13-24-23(29)30-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,1-2,7,12-15H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
FRCUFMBCQZTHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


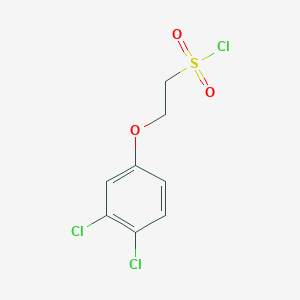

![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
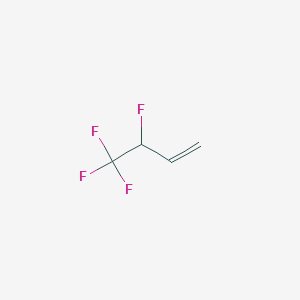

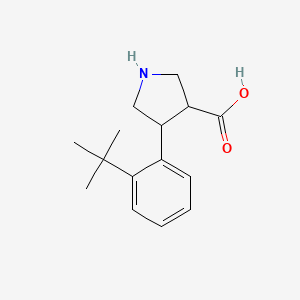
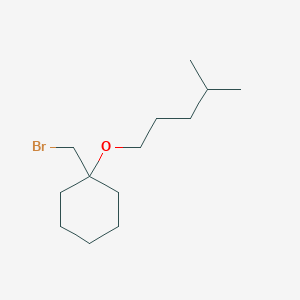

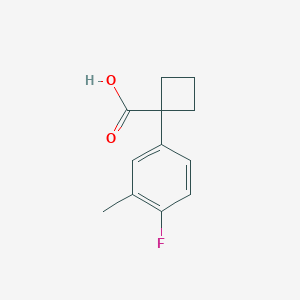
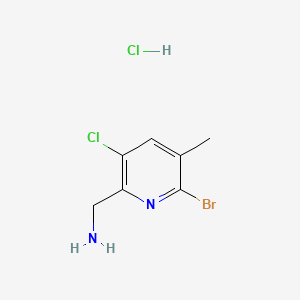
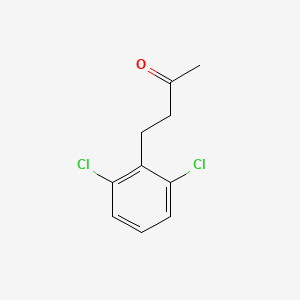

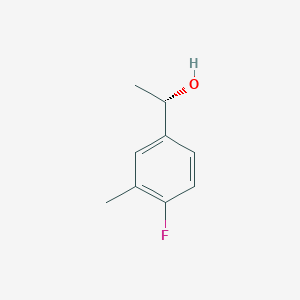
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
